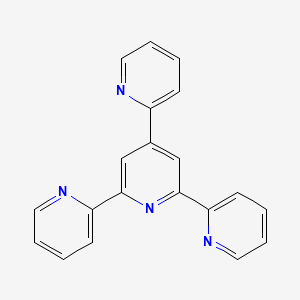

2,4,6-tripyridin-2-ylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-tripyridin-2-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4/c1-4-10-21-16(7-1)15-13-19(17-8-2-5-11-22-17)24-20(14-15)18-9-3-6-12-23-18/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYJIYWNOJBJCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433542 | |

| Record name | 2,2':4',2''-Terpyridine, 6'-(2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

322637-99-0 | |

| Record name | 2,2':4',2''-Terpyridine, 6'-(2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4,6 Tripyridin 2 Ylpyridine and Its Structural Analogues

Strategies for the Construction of the 2,4,6-Triarylpyridine Core

The assembly of the central pyridine (B92270) ring bearing three aryl substituents can be achieved through several convergent and efficient synthetic routes. These methods primarily include one-pot condensation reactions, adaptations of the Kröhnke pyridine synthesis, and modern metal-catalyzed cross-coupling reactions.

One-Pot Condensation Reactions for 2,4,6-Triarylpyridines

One-pot multicomponent reactions represent a highly efficient and atom-economical approach for the synthesis of 2,4,6-triarylpyridines. bohrium.comthieme-connect.com These reactions typically involve the condensation of an aryl aldehyde, two equivalents of an acetophenone (B1666503) derivative, and an ammonium (B1175870) salt, which serves as the nitrogen source for the pyridine ring. orgchemres.orgbohrium.com Various catalysts and reaction conditions have been explored to optimize yields and expand the substrate scope.

A common approach involves heating a mixture of the reactants in the presence of a catalyst. bohrium.comresearchgate.net For instance, a one-pot condensation of 4,4'-difluoro chalcone (B49325), substituted acetophenones, and ammonium acetate (B1210297) in glacial acetic acid has been reported to produce 2,4,6-triarylpyridines with varying substituents at the 2- and 6-positions. researchgate.net Similarly, the use of cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) as a catalyst in a solvent-free, one-pot coupling of aryl aldehydes, acetophenones, and ammonium acetate has proven effective. tandfonline.com This method offers advantages such as high yields, short reaction times, and easy work-up procedures. tandfonline.com

The choice of catalyst and solvent system can significantly influence the reaction's efficiency. Studies have explored a range of catalysts, including:

Lewis acids: Zirconyl chloride (ZrOCl₂) under solvent-free conditions. thieme-connect.com

Solid acid catalysts: Montmorillonite K10 clay, which allows for solvent-free reactions and easy catalyst recycling. scirp.org

Bimetallic catalysts: A combination of aluminum and silver phosphate (B84403) (Al/Ag₃PO₄) has been introduced as a green and efficient catalyst for the cyclocondensation. aphrc.org

Brønsted acids: Triflimide (HNTf₂) has been used as a metal-free catalyst in solvent-free conditions. rsc.orgscispace.com

The reaction mechanism is believed to proceed through the initial formation of a chalcone (an α,β-unsaturated ketone) from the aldehyde and one equivalent of the acetophenone. A second equivalent of the acetophenone then undergoes a Michael addition to the chalcone, followed by cyclization with ammonia (B1221849) (from ammonium acetate) and subsequent aromatization to yield the 2,4,6-triarylpyridine.

| Catalyst | Reaction Conditions | Advantages |

| Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) | Solvent-free, 110°C | Excellent yields, short reaction times, recyclable catalyst. tandfonline.com |

| Zirconyl chloride (ZrOCl₂) | Solvent-free, 100°C | Simple methodology, clean reaction, reusable catalyst. thieme-connect.com |

| Montmorillonite K10 clay | Solvent-free | Environmentally benign, recyclable catalyst, high yields. scirp.org |

| Al/Ag₃PO₄ | Mild conditions | Green catalyst, excellent yields, reduced reaction times, reusable. aphrc.org |

| Triflimide (HNTf₂) | Solvent-free, 80°C | Metal-free, mild conditions, low catalyst loading. rsc.orgscispace.com |

Adaptations of the Kröhnke Pyridine Synthesis for 2,4,6-Triarylpyridines

The Kröhnke pyridine synthesis is a classical and versatile method for preparing highly functionalized pyridines, including 2,4,6-triarylpyridines. wikipedia.orgnih.gov The original method involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound (chalcone) in the presence of a nitrogen source, typically ammonium acetate. wikipedia.orgnih.gov

The mechanism starts with the Michael addition of the enolate of the α-pyridinium methyl ketone to the α,β-unsaturated ketone. wikipedia.org The resulting 1,5-dicarbonyl intermediate then condenses with ammonia, followed by cyclization, dehydration, and elimination of a pyridinium (B92312) salt to form the aromatic pyridine ring. wikipedia.org

Modern adaptations of the Kröhnke synthesis have aimed to simplify the procedure and broaden its applicability. One significant variation is the one-pot reaction of an aryl aldehyde with two equivalents of 2-acetylpyridine (B122185) in the presence of a base and ammonia source, which directly yields 4'-aryl-2,2':6',2''-terpyridines. wikipedia.orguminho.pt This approach bypasses the need to pre-synthesize the pyridinium salt and the chalcone. wikipedia.orguminho.pt

Microwave irradiation has also been employed to accelerate the Kröhnke synthesis, with systems like TMSOTf/HMDS (trimethylsilyl trifluoromethanesulfonate/hexamethyldisilazane) providing an efficient route to 2,4,6-triarylpyridines and their 3-benzyl derivatives from chalcones. nih.gov These adaptations often lead to higher yields and shorter reaction times compared to traditional methods. nih.gov

| Method | Starting Materials | Key Features |

| Classical Kröhnke Synthesis | α-Pyridinium methyl ketone salt, α,β-unsaturated ketone, ammonium acetate | Multi-step process, reliable for a wide range of substituents. wikipedia.org |

| One-Pot Terpyridine Synthesis | Aryl aldehyde, 2-acetylpyridine (2 equiv.), base, ammonia source | Convergent, simplifies the synthesis of terpyridines. wikipedia.orguminho.pt |

| Microwave-Assisted Synthesis | Chalcones, TMSOTf/HMDS | Rapid synthesis, good to excellent yields. nih.gov |

Metal-Catalyzed Coupling Methodologies for Ligand Assembly

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, have emerged as powerful tools for the synthesis of 2,4,6-triarylpyridines, offering high functional group tolerance and regiochemical control. These methods are particularly useful for constructing unsymmetrically substituted pyridines.

The Suzuki-Miyaura coupling involves the reaction of a dihalopyridine with an arylboronic acid in the presence of a palladium catalyst and a base. For example, 3,5-dibromo-2,4,6-trimethylpyridine (B189553) can be coupled with various arylboronic acids to produce a library of 3,5-diaryl-2,4,6-trimethylpyridines. beilstein-journals.org This methodology allows for the sequential introduction of different aryl groups, leading to the synthesis of asymmetrically substituted products. beilstein-journals.org

The Stille coupling utilizes an organotin reagent as the coupling partner for an organic halide. wikipedia.org This reaction is also catalyzed by a palladium(0) complex and has been widely used in organic synthesis. wikipedia.orgnumberanalytics.com The choice of ligands, such as tertiary arsines, can significantly accelerate the reaction rate. rsc.org While highly effective, the toxicity of organotin reagents is a notable drawback of this method. wikipedia.org

These metal-catalyzed methods provide a modular approach to the synthesis of complex triarylpyridine ligands, allowing for the precise placement of functional groups to tune the electronic and steric properties of the final molecule.

Directed Functionalization Approaches for Tailored Ligand Properties

Beyond the construction of the core triarylpyridine scaffold, significant research has been dedicated to the directed functionalization of these ligands. This allows for the fine-tuning of their properties for specific applications, such as enhancing their coordination ability, modifying their electronic characteristics, or introducing new reactive sites.

Regioselective Substitution Patterns for Enhanced Ligand Design

The ability to introduce substituents at specific positions on the pyridine or aryl rings is crucial for rational ligand design. Regioselective functionalization allows for the control of steric hindrance around the nitrogen atom, modulation of the ligand's electronic properties (e.g., through electron-donating or electron-withdrawing groups), and the introduction of chiral elements for asymmetric catalysis.

Metal-catalyzed cross-coupling reactions are particularly well-suited for achieving regioselective substitution. For instance, by starting with a dihalopyridine, it is possible to sequentially introduce two different aryl groups via Suzuki-Miyaura coupling, leading to the formation of unsymmetrical 3,5-diarylpyridines. beilstein-journals.org This step-wise approach provides precise control over the substitution pattern.

Furthermore, directed ortho-metalation (DoM) strategies can be employed to functionalize the aryl rings at positions adjacent to the pyridine core. This involves the use of a directing group to guide a metalating agent (typically an organolithium reagent) to a specific ortho-position, which can then be quenched with an electrophile to introduce a new substituent.

Incorporation of Specific Heteroatomic Moieties (e.g., chalcogenides) into the Ligand Scaffold

The introduction of heteroatoms, particularly chalcogens like selenium and tellurium, into the triarylpyridine framework can impart unique electronic and coordination properties. These heavier chalcogens can participate in secondary bonding interactions, influencing the solid-state packing of metal complexes and potentially modifying their photophysical or catalytic behavior.

The synthesis of such functionalized ligands often requires specialized methods. For example, the synthesis of 2,4,6-triaryl-thiopyrylium, -selenopyrylium, and -telluropyrylium salts, which are structural analogues of triarylpyridines, has been investigated for their potential as photosensitizers. nih.gov The synthesis of these compounds typically involves the reaction of the corresponding 1,5-dicarbonyl compound with a source of the chalcogen, such as hydrogen sulfide, hydrogen selenide, or a telluride reagent, often under acidic conditions.

The direct introduction of chalcogen-containing functional groups onto a pre-formed triarylpyridine ring can be achieved through various organic transformations, such as nucleophilic aromatic substitution or metal-catalyzed coupling reactions, using appropriate chalcogen-containing reagents.

Synthesis of Symmetrical and Unsymmetrical 2,4,6-Tripyridin-2-ylpyridine Derivatives

The synthesis of 2,4,6-tripyridin-2-ylpyridine and its derivatives, both symmetrical and unsymmetrical, has been an area of significant interest due to their potential applications as ligands in coordination chemistry and materials science. Various synthetic methodologies have been developed, with the Kröhnke pyridine synthesis and other one-pot multi-component reactions being the most prominent.

The Kröhnke method is a classic and versatile approach for synthesizing 2,4,6-trisubstituted pyridines. wikipedia.org The general mechanism involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate as the nitrogen source. wikipedia.org This method's adaptability allows for the preparation of a wide array of both symmetrical and unsymmetrical derivatives by carefully selecting the precursors. For instance, the reaction of an aryl aldehyde with two equivalents of 2-acetylpyridine can yield symmetrical 4'-aryl-2,2':6',2''-terpyridines in a clean, one-pot aqueous reaction. wikipedia.org The synthesis of unsymmetrical derivatives can be achieved by modifying the Kröhnke reaction, for example, through the selective functionalization of 4'-(4-bromophenyl)-2,2':6',2''-terpyridines. researchgate.net

Modern advancements have led to the development of more efficient, one-pot procedures that often provide high yields under milder or solvent-free conditions. These methods typically involve the condensation of an aldehyde, a ketone, and a nitrogen source. scirp.orgderpharmachemica.com For example, a simple and efficient one-pot synthesis of 2,4,6-triarylpyridines has been described using the condensation of substituted acetophenones, a substituted pyrazole-4-carboxaldehyde, and ammonium acetate in polyethylene (B3416737) glycol (PEG-400) as a recyclable solvent. derpharmachemica.com Another environmentally friendly approach utilizes Montmorillonite K10 clay as a recyclable solid acid catalyst for the cyclo-condensation of aromatic ketones with aromatic aldehydes and ammonium acetate under solvent-free conditions, producing trisubstituted pyridines with excellent selectivity. scirp.org

Solvent-free reactions have gained traction for being environmentally benign. An efficient synthesis of 2,4,6-triarylpyridines involves the reaction of chalcones with ammonium acetate under solvent-free conditions, resulting in excellent yields. researchgate.net Similarly, cobalt-decorated magnetic hydrotalcite nanoparticles have been employed as a recyclable catalyst for the one-pot, three-component synthesis of 2,4,6-triarylpyridines from acetophenones, aryl aldehydes, and ammonium acetate under aerobic and solvent-free conditions. orgchemres.org

The following tables summarize various synthetic approaches towards symmetrical and unsymmetrical 2,4,6-trisubstituted pyridines, which are structural analogs of 2,4,6-tripyridin-2-ylpyridine.

Table 1: Solvent-Free Synthesis of Symmetrical 2,4,6-Triarylpyridines researchgate.net This table presents the synthesis of various 2,4,6-triarylpyridines from the corresponding chalcones and ammonium acetate under solvent-free conditions.

| Entry | Ar | Ar' | Yield (%) | Melting Point (°C) |

| a | C₆H₅ | C₆H₅ | 97 | 134–135 |

| b | 4-CH₃C₆H₄ | C₆H₅ | 97 | 157–158 |

| c | 4-ClC₆H₄ | C₆H₅ | 94 | 159–161 |

| d | 2-CH₃C₆H₄ | C₆H₅ | 95 | 123–124 |

| e | 3-CH₃C₆H₄ | C₆H₅ | 94 | 120–122 |

| f | 4-CH₃C₆H₄ | 4-CH₃C₆H₄ | 95 | 178–179 |

| g | 4-CH₃OC₆H₄ | C₆H₅ | 94 | 100–103 |

| h | 4-CH₃OC₆H₄ | 4-CH₃C₆H₄ | 93 | 155–157 |

| i | 4-(CH₃)₂NC₆H₄ | C₆H₅ | 93 | 138–140 |

| j | C₆H₅ | 4-ClC₆H₄ | 97 | 125–127 |

Table 2: One-Pot Synthesis of Symmetrical 2,4,6-Triarylpyridines using a Recyclable Catalyst orgchemres.org This table showcases the synthesis of 2,4,6-triphenylpyridine (B1295210) using a Fe₃O₄/HT-Co nanocatalyst under various conditions. The optimized conditions are highlighted.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 0.8 | Toluene | Reflux | 3 | 75 |

| 2 | 1.6 | Toluene | Reflux | 3 | 80 |

| 3 | 1.6 | Xylene | Reflux | 3 | 85 |

| 4 | 1.6 | DMF | 120 | 3 | 70 |

| 5 | 1.6 | Solvent-free | 120 | 1 | 95 |

| 6 | 1.6 | Solvent-free | 100 | 1 | 82 |

| 7 | 1.6 | Solvent-free | 80 | 1 | 65 |

| 8 | 1.6 | Solvent-free | 120 | 0.5 | 88 |

| 9 | 1.6 | Solvent-free | 120 | 1.5 | 95 |

Reaction conditions: acetophenone (2.0 mmol), benzaldehyde (B42025) (1.0 mmol), ammonium acetate (1.1 mmol), and Fe₃O₄/HT-Co catalyst under air.

Table 3: Synthesis of Unsymmetrical Pyridine Derivatives The synthesis of unsymmetrical pyridines often requires multi-step procedures or carefully controlled one-pot reactions. The Kröhnke synthesis is a powerful tool for creating unsymmetrically substituted pyridines by using different carbonyl precursors. wikipedia.orgresearchgate.net Another approach involves the annulation of aromatic terminal alkynes with benzamides as the nitrogen source, which has been shown to produce unsymmetrical 3,5-diaryl pyridines under transition-metal-free conditions. mdpi.com

| Product | Reactant 1 | Reactant 2 | Reactant 3 | Method | Yield (%) | Reference |

| 3,5-di(thiophen-2-yl)pyridine | 2-ethynylthiophene | Benzamide | - | Base-promoted annulation | 79 | mdpi.com |

| 4'-(4-cyanophenyl)-2,2':6',2''-terpyridine | 4-cyanobenzaldehyde | 2-acetylpyridine | NH₄OAc | Kröhnke synthesis | - | researchgate.net |

| 4'-(4-methoxycarbonylphenyl)-2,2':6',2''-terpyridine | 4-methoxycarbonylbenzaldehyde | 2-acetylpyridine | NH₄OAc | Kröhnke synthesis | - | researchgate.net |

Coordination Chemistry of 2,4,6 Tripyridin 2 Ylpyridine Ligands

Fundamental Principles of 2,4,6-Tripyridin-2-ylpyridine Coordination

The ligand 2,4,6-tripyridin-2-ylpyridine, a polypyridyl compound, demonstrates a rich and versatile coordination chemistry, primarily due to the presence of multiple nitrogen donor atoms within its structure. Its coordination behavior is governed by several fundamental principles, including its capacity for tridentate chelation, the flexibility of its coordination modes, and its electronic properties that contribute to the stabilization of metal complexes.

Tridentate (NNN-type) Coordination Characteristics and Chelate Effects

The most prominent coordination mode of 2,4,6-tripyridin-2-ylpyridine is as a tridentate, NNN-type ligand. mdpi.com This involves the three nitrogen atoms from the central and two flanking pyridine (B92270) rings binding to a single metal center, forming two five-membered chelate rings. This mode of coordination is analogous to the well-studied 2,2':6',2''-terpyridine (tpy) ligand system. The formation of these chelate rings significantly enhances the thermodynamic stability of the resulting metal complexes compared to coordination with analogous monodentate ligands, a phenomenon known as the chelate effect. mdpi.com

The chelate effect is primarily driven by a favorable entropy change. When a multidentate ligand like 2,4,6-tripyridin-2-ylpyridine replaces multiple monodentate ligands from a metal's coordination sphere, there is a net increase in the number of free-moving molecules in the system, leading to an increase in entropy. mdpi.comacs.org This entropic driving force, coupled with the pre-organization of the donor atoms in the ligand, results in the formation of highly stable metal complexes. The stability of these chelated structures is also influenced by the size of the chelate rings, with five- and six-membered rings being the most stable due to minimal ring strain. researchgate.net

Versatility of Coordination Modes and Denticities

While tridentate coordination is predominant, 2,4,6-tripyridin-2-ylpyridine and its derivatives can exhibit a variety of coordination modes and denticities depending on the metal ion, reaction conditions, and the presence of other ligands. nih.gov The term denticity refers to the number of donor atoms in a single ligand that bind to the central metal atom. ethz.ch Besides the classic tridentate (κ³-N,N,N) fashion, the ligand can also act as a bidentate (κ²-N,N) or even a monodentate (κ¹-N) ligand, particularly when steric hindrance or the electronic preferences of the metal ion disfavor tridentate chelation. mdpi.com

Furthermore, the presence of three pyridyl groups offers the potential for the ligand to act as a bridging ligand, connecting multiple metal centers to form polynuclear complexes or coordination polymers. This versatility is a key feature of its coordination chemistry, allowing for the construction of a wide array of supramolecular architectures.

Ligand Electronic Properties and Metal Stabilization

The electronic properties of 2,4,6-tripyridin-2-ylpyridine play a crucial role in its ability to stabilize metal ions in various oxidation states. The pyridine rings are π-accepting in nature, meaning they can accept electron density from the metal center into their low-lying π* orbitals through a process called back-bonding. This π-acceptor character, combined with its role as a σ-donor through the nitrogen lone pairs, makes it a versatile ligand. mdpi.com

This dual electronic nature allows 2,4,6-tripyridin-2-ylpyridine to stabilize both high and low oxidation states of metal ions. The σ-donation helps to neutralize the positive charge of the metal ion, while the π-back-bonding helps to delocalize electron density from electron-rich metal centers, thereby stabilizing them. This property is particularly important in the context of transition metal complexes, where the ability to fine-tune the electronic environment of the metal center is critical for applications in catalysis and photophysics. The electron-donating or withdrawing nature of substituents on the pyridyl rings can further modulate these electronic properties, allowing for the rational design of complexes with specific characteristics.

Complexation with Transition Metal Ions

The versatile NNN-tridentate coordinating nature of 2,4,6-tripyridin-2-ylpyridine and its analogues facilitates the formation of stable complexes with a wide range of transition metal ions. The resulting complexes often exhibit interesting magnetic, electronic, and photophysical properties.

First-Row Transition Metal Complexes of 2,4,6-tripyridin-2-ylpyridine (e.g., Fe(II), Co(II), Ni(II), Cu(II), Mn(II), Zn(II))

Complexes of 2,4,6-tripyridin-2-ylpyridine and its derivatives with first-row transition metals have been extensively studied. In these complexes, the ligand typically coordinates in a tridentate manner, occupying three meridional sites of an octahedral coordination sphere, with the remaining sites being filled by other ligands or solvent molecules.

Iron(II) complexes of NNN-tridentate pyridine-based ligands often exhibit spin-crossover (SCO) behavior, where the spin state of the Fe(II) ion can be switched between high-spin (S=2) and low-spin (S=0) by external stimuli such as temperature or pressure. The Fe-N bond lengths are sensitive to the spin state, with typical high-spin Fe-N distances being in the range of 2.1-2.2 Å and low-spin distances being shorter, around 1.8-2.0 Å. ethz.ch

Cobalt(II) complexes with such ligands often display interesting magnetic properties, including single-molecule magnet (SMM) behavior. beilstein-journals.orgacs.org The geometry of the Co(II) center, which is often a distorted octahedron or trigonal prism, and the nature of the co-ligands significantly influence the magnetic anisotropy. osti.govrsc.org

Nickel(II) complexes with NNN-tridentate ligands typically adopt a six-coordinate, distorted octahedral geometry. mdpi.comluc.edu The Ni(II) ion in these complexes is generally in a high-spin (S=1) state. The coordination geometry can be influenced by the steric bulk of the ligand and the nature of the counter-ions.

Copper(II) complexes with these ligands often exhibit a distorted octahedral or square pyramidal geometry due to the Jahn-Teller effect. academie-sciences.fr Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique to probe the electronic structure and coordination environment of these d⁹ complexes. The g-tensor values obtained from EPR spectra can provide insights into the ground electronic state and the degree of distortion in the coordination sphere. mdpi.comethz.chlibretexts.org

Manganese(II) complexes typically feature a high-spin (S=5/2) Mn(II) center in an octahedral or hepta-coordinate environment. mdpi.comresearchgate.net The coordination sphere is often completed by solvent molecules or counter-ions.

Zinc(II) complexes , being diamagnetic, are often characterized by ¹H NMR spectroscopy. mdpi.comresearchgate.netits.ac.id The coordination of the ligand to the Zn(II) ion results in shifts in the proton signals of the pyridine rings, providing evidence of complex formation and information about the symmetry of the complex in solution.

| Metal Ion | Typical Coordination Geometry | Typical Spin State | Key Characteristics & Representative Data |

| Fe(II) | Distorted Octahedral | High-spin (S=2) or Low-spin (S=0) | Can exhibit spin-crossover. Fe-N bond lengths are spin-state dependent (HS: ~2.1-2.2 Å, LS: ~1.8-2.0 Å). ethz.ch |

| Co(II) | Distorted Octahedral/Trigonal Prismatic | High-spin (S=3/2) | Often exhibits significant magnetic anisotropy and can show SMM behavior. beilstein-journals.orgacs.orgnih.gov |

| Ni(II) | Distorted Octahedral | High-spin (S=1) | Typically forms stable, high-spin complexes. Ni-N bond lengths are generally in the range of 2.0-2.2 Å. mdpi.comluc.edu |

| Cu(II) | Distorted Octahedral/Square Pyramidal | S=1/2 | Jahn-Teller active. EPR is a key characterization technique (e.g., g |

| Mn(II) | Octahedral/Heptacoordinate | High-spin (S=5/2) | Forms stable high-spin complexes. Often incorporates solvent molecules in the coordination sphere. mdpi.comresearchgate.net |

| Zn(II) | Octahedral | Diamagnetic (S=0) | Characterized by NMR spectroscopy. Coordination induces shifts in the ligand's proton signals. mdpi.comresearchgate.netits.ac.id |

Ruthenium(II) and Osmium(II) Complexes of 2,4,6-Tripyridin-2-ylpyridine Derivatives

Complexes of 2,4,6-tripyridin-2-ylpyridine derivatives with second- and third-row transition metals, particularly Ruthenium(II) and Osmium(II), have garnered significant interest due to their rich photophysical and electrochemical properties. These complexes are promising candidates for applications in areas such as solar energy conversion, light-emitting diodes, and sensors. osti.govnih.govresearchgate.netdoi.orgrsc.orgmdpi.comnih.govresearchgate.net

The parent complex, [Ru(tpy)₂]²⁺, where tpy is the parent terpyridine ligand, has a relatively short-lived excited state and low luminescence quantum yield at room temperature. However, by modifying the terpyridine ligand framework, such as by introducing π-conjugating substituents or by creating derivatives like 2,4,6-tripyridin-2-ylpyridine, it is possible to significantly enhance these photophysical properties. nih.govresearchgate.netdoi.org These modifications can lead to an increase in the excited-state lifetime and luminescence quantum yield by tuning the energy of the metal-to-ligand charge transfer (MLCT) excited state and reducing non-radiative decay pathways. nih.govresearchgate.net

Ruthenium(II) complexes with derivatives of 2,4,6-tripyridin-2-ylpyridine often exhibit strong absorption in the visible region and can be luminescent at room temperature. The emission properties, including the wavelength, lifetime, and quantum yield, are highly dependent on the specific structure of the ligand and the solvent environment. nih.govresearchgate.netdoi.orgmdpi.com

Osmium(II) complexes with polypyridyl ligands, including derivatives of 2,4,6-tripyridin-2-ylpyridine, are also of great interest. osti.govrsc.orgnih.govresearchgate.net Compared to their ruthenium(II) analogues, osmium(II) complexes often exhibit emission at lower energies (further into the red or near-infrared region) and can have longer excited-state lifetimes due to stronger spin-orbit coupling. These properties make them attractive for applications requiring near-infrared emission, such as in biological imaging and photodynamic therapy. nih.govresearchgate.net

The synthesis of these complexes typically involves the reaction of the ligand with a suitable ruthenium or osmium precursor, such as RuCl₃·3H₂O or OsCl₃. nih.govrsc.org The resulting complexes can be characterized by a variety of spectroscopic and electrochemical techniques to elucidate their structure and properties.

| Complex Type | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Excited-State Lifetime (τ, ns) | Key Features |

| Ru(II) Complexes | Typically 450-550 (MLCT) | Typically 600-750 | Varies widely (from <1 to >100) | Photophysical properties are highly tunable through ligand design. nih.govresearchgate.netdoi.orgmdpi.com |

| Os(II) Complexes | Typically 450-600 (MLCT) | Typically 650-800 | Generally longer than Ru(II) analogues | Strong spin-orbit coupling leads to red-shifted emission and often longer lifetimes. osti.govrsc.orgnih.govresearchgate.net |

Coordination Geometry and Spin-State Phenomena in Complexes

The coordination geometry of metal complexes containing 2,4,6-tripyridin-2-ylpyridine, often abbreviated as tpy or a related derivative, is predominantly octahedral. In its typical tridentate binding mode, the ligand coordinates to a metal center at three meridional sites, forming two five-membered chelate rings. wikipedia.org This arrangement is common for many polypyridyl compounds. wikipedia.org However, the specific geometry can be influenced by factors such as the metal ion, other ligands present in the coordination sphere, and steric effects. numberanalytics.commdpi.com For instance, in some cases, the coordination can be distorted from a perfect octahedron. mdpi.com

Spin-state phenomena, particularly spin crossover (SCO), are a significant area of investigation for complexes with ligands analogous to 2,4,6-tripyridin-2-ylpyridine. numberanalytics.com Spin crossover is a reversible transition between a low-spin (LS) and a high-spin (HS) state, which can be triggered by external stimuli like temperature, pressure, or light. numberanalytics.commdpi.com The ligand field strength is a critical factor in determining whether a complex will exhibit SCO. numberanalytics.com For iron(II) complexes, ligands that create a field strength near the crossover point can lead to this behavior. mdpi.comd-nb.info

The nature of the ligand itself plays a crucial role. For example, modifications to the ligand structure, such as the introduction of different functional groups, can tune the ligand field strength and thereby influence the SCO properties. mdpi.commdpi.com Research on related iron(II) complexes with similar N-heterocyclic ligands has shown that both gradual and abrupt spin transitions can be observed, sometimes accompanied by thermal hysteresis. mdpi.comd-nb.info While some iron(II) complexes with related ligands remain in the low-spin state over a wide temperature range, others exhibit partial or irreversible spin crossover at higher temperatures. rsc.org

The following table summarizes the spin-state behavior of some representative iron(II) complexes with ligands similar in structure to 2,4,6-tripyridin-2-ylpyridine.

| Complex | Spin-State Behavior | Transition Temperature (T1/2) | Notes |

| Fe(II)(L1)22·CH3CN | Predominantly Low-Spin with partial, irreversible SCO | >350 K | L1 = 6-(3,5-diamino-2,4,6-triazinyl)-2,2′-bipyridine. rsc.org |

| [Fe(II)(bpp)2]X2 | Spin Crossover | Varies with anion (X) | bpp = 2,6-bis(pyrazol-1-yl)pyridine. mdpi.com |

| mer-Fe(II)(dgp)22 | Spin Crossover | 269 K | dgp = 2,6-diguanidylpyridine. acs.org |

| fac-Fe(II)(dgp)22 | High-Spin | No SCO up to 298 K | dgp = 2,6-diguanidylpyridine. acs.org |

Interactions with Lanthanide and Main-Group Elements

Coordination Assemblies with Lanthanide Ions

The coordination chemistry of 2,4,6-tripyridin-2-ylpyridine and its analogues extends to lanthanide ions, forming a variety of coordination assemblies. unine.chresearchgate.net These complexes are of interest for their potential applications in areas such as luminescent materials. researchgate.net The larger ionic radii of lanthanide ions compared to transition metals often lead to higher coordination numbers and different structural motifs.

In complexes with lanthanide nitrates, the 2,4,6-tri(2-pyridyl)-1,3,5-triazine (B1682449) (tptz) ligand, a close structural relative, acts as a tridentate chelating ligand. researchgate.net The resulting complexes can also incorporate solvent molecules and counter-ions into the coordination sphere. researchgate.net For example, a series of isostructural complexes with the formula [Ln(tptz)(NO3)3(H2O)]·2C2H5OH have been characterized for a range of lanthanides (Y, La–Yb). researchgate.net In these compounds, the lanthanide ion is ten-coordinate, binding to the three nitrogen atoms of the tptz ligand, three bidentate nitrate (B79036) groups, and one water molecule. researchgate.net

The solvent used during synthesis can play a crucial role in the final structure of the lanthanide complex. researchgate.net Different solvents can alter the coordination mode of the anions, such as nitrate, leading to different structural outcomes. researchgate.net The self-assembly process can result in the formation of discrete polynuclear complexes or extended coordination polymers in one, two, or three dimensions. frontiersin.orgrsc.org For example, dinuclear lanthanide complexes have been synthesized using substituted bipyridine ligands, where the lanthanide ions are bridged by carboxylate ligands. frontiersin.orgiaea.orgmdpi.com

The luminescent properties of these lanthanide complexes are also a key area of study. iaea.orgnih.gov The organic ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. nih.gov This is particularly notable for complexes of europium(III) and terbium(III), which exhibit strong red and green luminescence, respectively. iaea.orgnih.gov

Complex Formation with s- and p-Block Elements

While the coordination chemistry of ligands like 2,4,6-tripyridin-2-ylpyridine is dominated by transition metals and lanthanides, there is growing interest in their complexes with s- and p-block elements (main-group elements). rsc.org These elements, being generally abundant and inexpensive, offer potential for new applications. rsc.org

Complexes with s-block elements such as alkaline earth metals (Mg, Ca, Sr, Ba) have been synthesized, often resulting in coordination polymers. rsc.org The coordination environment around the metal is typically satisfied by the N-donor ligand and oxygen atoms from counter-ions or solvent molecules. rsc.org

For p-block elements, a variety of structures have also been observed. For instance, zinc(II), a d-block element often discussed with the p-block, readily forms complexes with polypyridyl ligands. nih.govspringernature.com In one notable example, a porous complex was prepared from zinc iodide and 2,4,6-tri(4-pyridyl)-1,3,5-triazine, which could be used for "crystal-free" crystallography. nih.govspringernature.com The coordination chemistry of other p-block elements with terpyridine-type ligands has also been explored, revealing interesting structural and photophysical properties. rsc.org

Structural and Electronic Characterization of Metal Complexes

Single-Crystal X-ray Diffraction Analysis of Coordination Compounds

Single-crystal X-ray diffraction (SCD) is a powerful and essential technique for the unambiguous determination of the three-dimensional structure of coordination compounds involving 2,4,6-tripyridin-2-ylpyridine and its analogues. researchgate.netnih.govmdpi.commdpi.com This method provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice. researchgate.netmdpi.commdpi.com

For complexes of 2,4,6-tripyridin-2-ylpyridine and related ligands, SCD has been used to:

Confirm the tridentate, meridional coordination mode of the ligand to the metal center. wikipedia.org

Determine the coordination number and geometry in lanthanide complexes, which can be as high as ten. researchgate.net

Characterize the formation of polynuclear complexes and coordination polymers. rsc.orgmdpi.com

Identify the presence and coordination mode of other ligands, counter-ions, and solvent molecules. researchgate.net

The table below presents crystallographic data for a selection of coordination compounds with ligands related to 2,4,6-tripyridin-2-ylpyridine, illustrating the diversity of structures formed.

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| [La(tptz)(NO3)3(H2O)]·Me2CO | Monoclinic | P21/c | 10-coordinate La(III) | researchgate.net |

| [Eu(tptz)(NO3)3(H2O)]·2C2H5OH | Monoclinic | P21/c | 10-coordinate Eu(III), isostructural with other Ln complexes | researchgate.net |

| {[FeIII(H-pytpy)(OH2)(ONO2)]2(O)}[NO3]4 | Monoclinic | C2/c | Dinuclear Fe(III) complex | mdpi.com |

| [CuI(tptz)(PPh3)2]NO3·H2O | Triclinic | P-1 | Distorted tetrahedral Cu(I) | researchgate.net |

| {Cd2(cda)2(H2O)43}2 | Monoclinic | P21/n | Tetrameric Cd(II) complex | rsc.org |

Spectroscopic Signatures in Metal-Ligand Coordination

Spectroscopic techniques are vital for characterizing metal complexes of 2,4,6-tripyridin-2-ylpyridine and understanding their electronic properties. researchgate.netresearchgate.netuni-regensburg.dersc.orgnih.gov

UV-Visible Spectroscopy: The electronic absorption spectra of these complexes typically show intense bands in the UV region (around 230-350 nm) corresponding to π-π* intraligand transitions. uni-regensburg.deresearchgate.net Upon coordination to a metal, new, often broader and less intense, bands may appear in the visible region. wikipedia.orgresearchgate.net These are frequently assigned to metal-to-ligand charge transfer (MLCT) transitions, where an electron is excited from a metal-centered d-orbital to a ligand-centered π*-orbital. wikipedia.orgresearchgate.net The energy of these MLCT bands is sensitive to the nature of the metal, its oxidation state, and the specific ligands involved. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is highly effective for characterizing the diamagnetic complexes, its application to paramagnetic complexes (e.g., many Co(II) or Ni(II) complexes) can be challenging due to significant peak broadening and shifting. mdpi.comresearchgate.net For diamagnetic complexes, such as those of Zn(II) or low-spin Fe(II), ¹H and ¹³C NMR provide detailed information about the ligand's structure and symmetry in solution. rsc.orgnih.gov Coordination to a metal ion typically causes a downfield shift of the pyridine proton signals.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the coordination of the ligand and the presence of other functional groups or counter-ions. Changes in the vibrational frequencies of the pyridine rings upon coordination can be observed. For example, the C=N and C=C stretching vibrations of the pyridine rings are often shifted to higher frequencies when the ligand coordinates to a metal ion. nih.gov

Luminescence Spectroscopy: Many complexes of 2,4,6-tripyridin-2-ylpyridine and its analogues, particularly with d¹⁰ metals like Zn(II) and Cu(I), and with lanthanides, exhibit luminescence. researchgate.netnih.govresearchgate.net The emission properties, including the wavelength, quantum yield, and lifetime, are highly dependent on the metal center and the ligand structure. nih.govresearchgate.net For transition metal complexes, the emission often originates from a triplet MLCT state (³MLCT). researchgate.net

Supramolecular Assembly and Advanced Materials Applications of 2,4,6 Tripyridin 2 Ylpyridine Systems

Design Principles for Metallosupramolecular Architectures

The formation of metallosupramolecular structures is a testament to the power of molecular design, where the careful selection of metal ions and organic ligands dictates the final architecture. The compound 2,4,6-tripyridin-2-ylpyridine and its analogues are exemplary ligands in this context, enabling the creation of diverse and intricate assemblies.

Coordination-driven self-assembly is a powerful strategy for constructing well-defined, discrete metallosupramolecular architectures. rsc.org This process relies on the directional and predictable nature of metal-ligand coordination bonds. nih.gov Ligands such as 2,4,6-tripyridin-2-ylpyridine and its isomers, often referred to as terpyridine-based ligands, possess convergent N,N',N''-chelating sites that can bind to various metal ions, forming stable pseudo-octahedral complexes. rsc.org This predictable coordination geometry is a fundamental principle in the design of complex structures.

The self-assembly process is highly dependent on the design of the ligand. researchgate.net The geometry of the ligand, the number and orientation of its binding sites, and its flexibility all play crucial roles in determining the final structure of the supramolecular assembly. mdpi.com For instance, the use of rigid, ditopic Pt(II) metal acceptors combined with bis-pyridyl organic donors facilitates the synthesis of well-defined metallacycles with predetermined sizes and shapes. rsc.org The modularity of this approach allows for the precise control over the stoichiometry and positioning of functional groups within the final assembly. nih.gov

Ruthenium polypyridyl complexes, for example, have been used as nodes in coordination-driven self-assembly. The [Ru(bpy)2]2+ fragment can act as a 90° acceptor, reacting with ligands like 2,4,6-tris(4-pyridyl)-1,3,5-triazine to form complex structures such as a M6L4 truncated tetrahedral cage. researchgate.net This highlights how the specific geometry of the metal complex directs the assembly of the final supramolecular architecture.

π-π Stacking: The aromatic rings of 2,4,6-tripyridin-2-ylpyridine and its derivatives are prone to π-π stacking interactions. researchgate.netnih.gov These interactions occur between the electron-rich π systems of adjacent aromatic rings and contribute to the stability of the supramolecular structure. The geometry of these interactions can vary, from face-to-face to edge-to-face arrangements, and they are crucial in the crystal packing of these molecules. researchgate.net For example, in some complexes, molecules stack in columns with interactions between the aromatic rings, which can be reinforced by metal-metal interactions. researchgate.net The interplay of π-π stacking with other noncovalent forces directs the three-dimensional packing of molecular layers. researchgate.net

| Interaction Type | Description | Significance in Assembly | Example System |

|---|---|---|---|

| Coordination Bonding | Directional bonds between metal ions and ligands. | Forms the primary, predictable framework of the architecture. nih.gov | Pt(II) acceptors with bis-pyridyl donors forming metallacycles. rsc.org |

| π-π Stacking | Noncovalent interaction between aromatic rings. mdpi.com | Stabilizes the structure and influences molecular packing. researchgate.net | Columnar stacking in complexes with interactions between aromatic rings. researchgate.net |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom. rsc.org | Creates stabilizing networks and directs the formation of specific motifs. csic.esmdpi.com | Melamine-cyanuric acid pairing in metallosupramolecular structures. mdpi.com |

Metal-Organic Frameworks (MOFs) and Coordination Polymers Based on 2,4,6-Tripyridin-2-ylpyridine Analogues

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. prometheanparticles.co.uk The use of 2,4,6-tripyridin-2-ylpyridine and its analogues as organic linkers has led to the development of a wide range of MOFs and coordination polymers with diverse structures and properties.

The rational design of MOFs involves the judicious selection of metal ions and organic linkers to achieve a desired network topology and functionality. berkeley.edu The rigid and well-defined geometry of ligands like 2,4,6-tripyridin-2-ylpyridine and its analogues makes them excellent candidates for the construction of predictable and stable MOF structures.

The synthesis of these MOFs is typically carried out under solvothermal or hydrothermal conditions, where the metal salt and the organic linker are dissolved in a solvent and heated in a sealed vessel. uzh.chrsc.org The reaction conditions, such as temperature, solvent, and the molar ratio of reactants, can significantly influence the final structure of the MOF. mdpi.com For example, varying the ratio of metal ions to ligands can lead to different coordination environments and, consequently, different network topologies. mdpi.com The introduction of auxiliary ligands, such as polycarboxylic acids, can also be used to tune the dimensionality and connectivity of the resulting framework. rsc.org

The choice of metal ion and the coordination mode of the ligand are key factors in determining the dimensionality and topology of the resulting coordination polymer. rsc.orgresearchgate.net For instance, metal ions with different coordination numbers can lead to structures of varying dimensionality. scielo.org.mx Ligands like 2,4,6-tripyridin-2-ylpyridine can act as multitopic linkers, connecting multiple metal centers to form extended networks. The flexibility or rigidity of the ligand also plays a role; while rigid ligands tend to form predictable structures, more flexible ligands can lead to a greater variety of coordination polymers. mdpi.com The use of mixed-ligand systems can further increase the structural diversity, leading to novel topologies. researchgate.net

The incorporation of ligands like 2,4,6-tripyridin-2-ylpyridine can be used to modulate the pore structure of MOFs. For example, the introduction of 2,4,6-tris(4-pyridyl)pyridine (B2953563) (TPP) into a MOF can reduce the pore aperture, enhancing its selectivity for certain gas molecules. This ability to fine-tune the pore environment is crucial for applications such as gas storage and separation. prometheanparticles.co.uk

Construction of Discrete Metalla-Assemblies and Nanostructures

The unique architecture of 2,4,6-tripyridin-2-ylpyridine and its derivatives makes them exceptional candidates for the construction of intricate metalla-assemblies and nanostructures. The spatial arrangement of nitrogen atoms in the pyridyl units facilitates the coordination of metal ions, leading to the self-assembly of highly ordered and complex supermolecules.

Helicates, Catenanes, and Dendrimers Utilizing 2,4,6-Tripyridin-2-ylpyridine Scaffolds

The 2,4,6-tripyridin-2-ylpyridine framework is instrumental in the synthesis of sophisticated supramolecular structures like helicates, catenanes, and dendrimers. guidechem.comfishersci.cachemicalbook.com

Helicates: These are chiral, screw-like structures formed by the twisting of ligand strands around a central axis of metal ions. mie-u.ac.jp The specific geometry of 2,4,6-tripyridin-2-ylpyridine-type ligands guides the formation of these helical arrangements. Depending on the metal ion's coordination preference, double or triple-stranded helicates can be formed. mie-u.ac.jp For instance, octahedral metal ions can template the formation of double-stranded helicates. mie-u.ac.jp

Catenanes: These are mechanically interlocked molecules resembling linked rings. The synthesis of catenanes often employs template-directed methods where a metal ion or other non-covalent interactions guide the formation of the interlocked structure. The 2,4,6-tripyridin-2-ylpyridine scaffold can be incorporated into macrocycles that, in the presence of a suitable template, interlock to form catenanes. scienceopen.com

Dendrimers: These are highly branched, tree-like macromolecules. By functionalizing the 2,4,6-tripyridin-2-ylpyridine core, it can serve as a branching point for the divergent growth of dendrimers. researchgate.net This allows for the precise construction of large, complex, and well-defined dendritic structures with potential applications in catalysis and drug delivery. researchgate.net A third-generation dendrimer with twenty-one beilstein-journals.orgcatenane branches has been synthesized, showcasing the complexity achievable. researchgate.net

| Supramolecular Assembly | Description | Key Features |

| Helicates | Chiral, helical structures formed by ligands wrapping around metal ions. mie-u.ac.jp | Chirality (M for left-handed, P for right-handed), pitch (distance per turn). mie-u.ac.jp |

| Catenanes | Mechanically interlocked rings. scienceopen.com | Topological bonding, template-directed synthesis. scienceopen.com |

| Dendrimers | Hyperbranched, tree-like macromolecules. researchgate.net | Precise structure, tunable size, high density of functional groups. researchgate.net |

Racks, Ladders, and Grids as Supramolecular Frameworks

The rigidity and defined coordination vectors of 2,4,6-tripyridin-2-ylpyridine-based ligands are ideal for constructing more rigid and extended supramolecular architectures such as racks, ladders, and grids. guidechem.comfishersci.cachemicalbook.com These structures consist of regular arrays of metal ions linked by these multidentate ligands. mie-u.ac.jp The final architecture is dependent on the geometry of both the ligand and the metal ion. mie-u.ac.jp For example, the self-assembly of bis-tridentate ligands can spontaneously form [2 × 2] grid-like metal complexes. rsc.org

Racks: These are linear assemblies of metal ions held together by a polytopic ligand "backbone," with other ligands acting as "spokes." mie-u.ac.jp

Ladders: These are double-stranded structures with metal ions forming the "rungs" and ligand bridges forming the "rails."

Grids: These are two-dimensional, planar arrays of metal ions and ligands. The formation of a [2x2] grid can be influenced by the polymer structure attached to the ligand. rsc.org

Assembly of Monolayers and Ordered Inorganic-Organic Hybrid Structures on Surfaces

The functionalization of 2,4,6-tripyridin-2-ylpyridine allows for its attachment to surfaces, leading to the formation of highly ordered monolayers and inorganic-organic hybrid structures. researchgate.net These organized assemblies are of great interest for applications in nanotechnology and materials science. The ability to control the orientation and packing of molecules on a surface is crucial for developing functional devices. The incorporation of these molecules into materials like catenane-branched dendrimers allows for reversible guest binding. researchgate.net

Functional Materials Derived from 2,4,6-Tripyridin-2-ylpyridine Complexes

Complexes of 2,4,6-tripyridin-2-ylpyridine exhibit a range of interesting physical and chemical properties, making them valuable components in the development of functional materials.

Opto-electronic Properties and Device Integration

Complexes based on 2,4,6-tripyridin-2-ylpyridine and its derivatives often possess unique photophysical and electrochemical properties. chembk.comresearchgate.net These properties, such as luminescence and redox activity, make them suitable for integration into optoelectronic devices. oejournal.orgresearchgate.net For example, ruthenium(II) complexes with terpyridine-type ligands are known for their charge-transfer characteristics and have been investigated for use in molecular electronics and light-emitting devices. beilstein-journals.org The performance of these devices can be superior when the complexes are integrated with gold nanoparticles. beilstein-journals.org

| Property | Description | Potential Application |

| Luminescence | Emission of light upon excitation. | Light-emitting diodes (LEDs), sensors. |

| Redox Activity | Ability to undergo reversible oxidation and reduction. | Molecular switches, memory devices. researchgate.net |

| Photoconductance | Increase in electrical conductivity upon light exposure. | Photodetectors, optical switches. beilstein-journals.org |

Application in Semiconductors and Solar Panel Technologies

Functionalized terpyridine ligands, including those derived from the 2,4,6-tripyridin-2-ylpyridine scaffold, have found applications in the fields of semiconductors and solar panel technologies. guidechem.comfishersci.cachemicalbook.com In solar cells, these complexes can act as photosensitizers, absorbing light and initiating the process of converting solar energy into electrical energy. maysunsolar.com The tunability of their electronic properties through ligand modification allows for the optimization of light absorption across the solar spectrum. numberanalytics.com These materials are often used in dye-sensitized solar cells (DSSCs). While silicon remains a primary material in solar panels, these advanced materials offer potential for higher efficiency and different applications. maysunsolar.comsolarnplus.com

The development of inorganic-organic hybrid materials, combining the properties of inorganic semiconductors with the processability and functionality of organic molecules, is a promising area of research. acs.org The 2,4,6-tripyridin-2-ylpyridine system provides a versatile platform for creating such hybrid materials with tailored properties for next-generation solar energy technologies.

Luminescent Materials and Photophysical Processes

The unique coordination chemistry of 2,4,6-tripyridin-2-ylpyridine (tpy) and its derivatives makes them exceptional building blocks for luminescent materials. When complexed with various metal ions, particularly those from the d-block and f-block series, these systems exhibit a range of interesting photophysical properties. The luminescence in these materials typically arises from the radiative decay of an electronically excited state, with the nature of this state being highly tunable through the choice of the metal center and modifications to the ligand structure.

The primary excited states involved in the luminescence of these coordination compounds include metal-to-ligand charge transfer (MLCT), intraligand charge transfer (ILCT), ligand-to-ligand charge transfer (LLCT), and metal-centered (MC) states. acs.orgresearchgate.net The efficiency and wavelength of the emission are dictated by the relative energies of these states and the rates of radiative versus non-radiative decay pathways. acs.orgnih.gov For instance, the typically poor emissive properties of standard [Ru(tpy)₂]²⁺ complexes are due to the presence of a low-lying, thermally accessible metal-centered state that provides an efficient non-radiative decay path. nih.gov Consequently, much research has focused on designing ligand systems that raise the energy of this deactivating MC state to enhance luminescence quantum yields and lifetimes. nih.govresearchgate.net

Detailed Research Findings

Ruthenium(II) Complexes: Ruthenium(II) polypyridyl complexes are among the most studied for their photophysical properties. acs.org Modifications to the basic terpyridine structure are a key strategy to improve luminescence. For example, creating ligands where the chelating subunits are connected to pyrimidinyl groups can lead to a coplanar structure, extending the delocalization of the acceptor orbital in the MLCT excited state. nih.gov This design can enhance the energy gap between the emissive MLCT state and deactivating MC states, reducing the efficiency of non-radiative decay and significantly improving photophysical properties compared to [Ru(tpy)₂]²⁺. nih.gov Heteroleptic Ru(II) complexes incorporating both bipyridine and terpyridine-type ligands have also been developed as dyads that exhibit intense infrared emission with lifetimes extending up to 104 ns. researchgate.net

Another successful approach involves expanding the terpyridyl coordination cage, for instance, by introducing a carbon bridge between pyridine (B92270) rings. This strategy enforces a near-perfect octahedral geometry around the Ru(II) center, which limits the population of the quenching ³MC state. researchgate.net This structural modification has led to a complex with an unprecedented room-temperature phosphorescence quantum yield of 13% and a lifetime of 1.36 µs in the presence of air. researchgate.net The incorporation of styrylbenzene moieties into homoleptic Ru(II) terpyridine complexes has also been shown to yield strong emission, with lifetimes ranging from 10.0 to 158.5 ns, depending on the solvent and substituents. nih.gov These particular complexes also exhibit photoswitchable luminescence. nih.gov

Platinum(II) Complexes: Platinum(II) complexes containing tpy-like ligands are also known for their luminescent properties. researchgate.net The emission often originates from a ³MLCT state, but can also have significant ³ILCT or ³π,π* character, particularly when the ligand architecture is extended. researchgate.net For example, dinuclear platinum(II) complexes with 4,6-diphenyl-2,2'-bipyridine tethered by a rigid bridging ligand are emissive in solution at room temperature. researchgate.net The nature of the emitting state can be tuned by substituents; adding alkoxyl groups to the diphenylbipyridine ligand introduces ILCT character into the lowest excited state, causing a red shift in the emission. researchgate.net Cycloplatinated(II) complexes with 2-vinylpyridine (B74390) are luminescent in the solid state, with structured emission bands in the yellow-orange region indicative of mixed ³ILCT/³MLCT character. mdpi.com

Lanthanide(III) Complexes: Lanthanide ions, such as Europium(III), are known for their sharp, line-like emission bands and long luminescence lifetimes. researchgate.net However, their direct excitation is inefficient. In complexes with ligands like 2,4,6-tri(2-pyridyl)-1,3,5-triazine (B1682449) (TPTZ), a structural analogue of tpy, the organic ligand can act as an "antenna." The ligand absorbs UV light efficiently and transfers the energy to the central metal ion, which then emits its characteristic luminescence. researchgate.net In a Eu(III) complex with dibenzoylmethanate and TPTZ, the metal-centered red emission is promoted by this ligand-assisted energy transfer. researchgate.net This synergistic effect between ligands can enhance the luminescence of the lanthanide ion by improving energy transfer and reducing vibrational quenching. researchgate.net

Other Transition Metal Complexes: Luminescent complexes of other transition metals, including Cr(III) and Cu(I), have been developed using polypyridine ligands. For chromium(III), achieving luminescence requires careful ligand design to create a strong ligand field, which elevates the energy of the deactivating MC states above the emissive spin-flip state. rsc.orgresearchgate.net Dinuclear copper(I) complexes with pyridyltriazole ligands can exhibit bright, broad-band photoluminescence in the solid state, with emission maxima ranging from green to orange (528–606 nm). nih.gov This emission is assigned to an MLCT transition. nih.gov

The following tables summarize the photophysical properties of selected luminescent materials based on tpy and related ligand systems.

| Complex | Solvent/Matrix | Emission Max (λₑₘ, nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference |

|---|---|---|---|---|---|

| [(R-pm-tpy)Ru(tpy)]²⁺ type | Not specified | Not specified | Improved vs [Ru(tpy)₂]²⁺ | Not specified | nih.gov |

| Ru(II) complex with styrylbenzene (trans-trans form) | Acetonitrile | 658 - 669 | Not specified | 10.0 - 158.5 ns | nih.gov |

| Ru(II) complex with styrylbenzene (trans-trans form) | DMSO | 669 - 679 | Not specified | 10.0 - 158.5 ns | nih.gov |

| Ru(II) with enlarged tpy cage | Not specified (ambient) | Not specified | 0.13 | 1.36 µs | researchgate.net |

| [Ru(dcpp)₂]²⁺ | CH₃CN | Not specified | 0.30 | Not specified | researchgate.net |

| Complex Type | Metal | Solvent/Matrix | Emission Max (λₑₘ, nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference |

|---|---|---|---|---|---|---|

| [PtMe(Vpy)(PPhMe₂)] | Pt(II) | Solid State (298 K) | 550 | 0.019 | 1.12 µs | mdpi.com |

| [PtMe(Vpy)(PPhMe₂)] | Pt(II) | Solid State (77 K) | 550 | 0.24 | 42.5 µs | mdpi.com |

| Dinuclear Pt(II) Complex 1 | Pt(II) | Solution (RT) | Emissive | Not specified | Not specified | researchgate.net |

| [Cu₂(L¹)₂(PPh₃)₂] | Cu(I) | Solid State | 606 | Not specified | Not specified | nih.gov |

| [Cu₂(L³)₂(PPh₃)₂] | Cu(I) | Solid State | 543 | Not specified | Not specified | nih.gov |

| [1ᴼ]³⁺ | Cr(III) | Acetonitrile | 716 / 741 | Not specified | Not specified | rsc.org |

| [1S]³⁺ | Cr(III) | Acetonitrile | 713 / 727 | Not specified | Not specified | rsc.org |

Catalytic Applications of 2,4,6 Tripyridin 2 Ylpyridine Metal Complexes

Principles of Catalysis Enabled by 2,4,6-Tripyridin-2-ylpyridine Ligands

The catalytic prowess of metal complexes incorporating 2,4,6-tripyridin-2-ylpyridine stems from the ligand's unique electronic and structural properties. These properties allow it to actively participate in and influence the course of catalytic cycles.

As a tridentate ligand, 2,4,6-tripyridin-2-ylpyridine can function as a pincer ligand, providing a rigid and stable coordination environment around a metal center. nih.gov This NNN-type chelation enhances the thermal and chemical stability of the resulting complexes, which helps to minimize metal leaching during catalytic processes. researchgate.net The pincer grasp can also be fine-tuned electronically to modulate the reactivity of the metal center. researchgate.net

Furthermore, 2,4,6-tripyridin-2-ylpyridine is considered a "non-innocent" ligand. nih.gov This means the ligand itself can be redox-active, participating directly in electron transfer processes during a reaction. mdpi.com Instead of the metal center solely undergoing changes in oxidation state, the extended π-system of the tpy ligand can accept or donate electrons. mdpi.com For instance, a reduced nickel(II)-tpy complex can exist in resonance forms as either a divalent nickel bound to a radical anionic ligand ([Ni(II)(tpy•−)]) or as a monovalent nickel complex ([Ni(I)(tpy)]). mdpi.com This ability to act as an electron reservoir is crucial for facilitating catalytic steps that might otherwise be energetically demanding for the metal alone. mdpi.com

The coordination of the 2,4,6-tripyridin-2-ylpyridine ligand is instrumental in stabilizing various, often reactive, metal oxidation states that are key intermediates in catalytic cycles. For example, in nickel-catalyzed cross-coupling reactions, oxidation states ranging from Ni(0), Ni(I), Ni(II), Ni(III), and even Ni(IV) have been considered. mdpi.com The tpy ligand, through its strong chelation and its ability to delocalize electron density, can support these different oxidation states, allowing the catalytic cycle to proceed. The redox-active nature of the ligand works in concert with the metal, where the ligand can be in its neutral form or as a reduced radical anion (tpy•−) or dianion (tpy2−), thereby stabilizing what would formally be a low or high oxidation state on the metal. mdpi.com This cooperative electronic behavior between the metal and the non-innocent tpy ligand is a key principle enabling its catalytic activity.

Homogeneous Catalysis in Organic Transformations

Complexes of 2,4,6-tripyridin-2-ylpyridine with various transition metals, particularly first-row metals like nickel, iron, manganese, and cobalt, have emerged as effective homogeneous catalysts for a variety of important organic reactions. nih.gov

Metal complexes of 2,4,6-tripyridin-2-ylpyridine have shown significant promise in catalyzing carbon-carbon bond formation, a cornerstone of organic synthesis. Nickel-tpy systems, in particular, have been investigated as more sustainable alternatives to expensive palladium catalysts for cross-coupling reactions. mdpi.com These reactions enable the formation of biaryl compounds, which are important structural motifs in medicinal chemistry and materials science. nih.gov The tpy ligand has proven superior to bidentate ligands like bipyridine in certain Negishi-type cross-couplings. mdpi.com The catalytic cycle in these reactions often involves multiple nickel oxidation states, and the stability afforded by the tpy ligand is crucial for efficient turnover. mdpi.com

Table 1: Examples of 2,4,6-Tripyridin-2-ylpyridine in Catalytic C-C Cross-Coupling

| Metal Center | Reaction Type | Substrates | Key Feature of tpy Ligand | Reference |

|---|---|---|---|---|

| Nickel | Negishi-type cross-coupling | Alkylzinc halides and aryl/heteroaryl iodides | Stabilizes multiple Ni oxidation states (0, I, II, III, IV) and exhibits non-innocent behavior. | mdpi.com |

| Nickel | Alkyl-alkyl cross-coupling | Alkyl iodides and alkylzinc reagents | Facilitates a catalytic cycle that may not involve a simple Ni(0)/Ni(II) mechanism. | mdpi.com |

| Palladium | General Cross-Coupling | Aryl/alkenyl bromides and tri(pyridin-2-yl)indium | Forms stable complexes for efficient coupling. | nih.govnih.gov |

Hydrofunctionalization, the addition of an H-X bond across a C-C multiple bond, is another area where 2,4,6-tripyridin-2-ylpyridine complexes have demonstrated catalytic utility. Complexes of manganese, iron, and cobalt with tpy ligands have been successfully employed for the hydrofunctionalization of C-C multiple bonds. nih.gov The pincer nature of the tpy ligand can lead to interesting metal-hydride (M-H) reactivity, which is central to these transformations. This reactivity has also been explored with ruthenium and rhodium tpy complexes. nih.gov

The selective oxidation of organic substrates is a critical transformation in chemical synthesis. While the direct application of 2,4,6-tripyridin-2-ylpyridine complexes for the oxidation of sulfides to sulfoxides is an area of ongoing research, related polypyridyl complexes have been explored in various oxidation reactions. For instance, ruthenium complexes with modified tpy ligands have been used as photosensitizers for light-driven water oxidation. researchgate.net The general principle involves a metal complex catalyst that facilitates the transfer of an oxygen atom from an oxidant, such as hydrogen peroxide or tert-butyl hydroperoxide, to the sulfide substrate. mdpi.comrsc.org The controlled nature of this oxidation is crucial to prevent overoxidation to the corresponding sulfone. nih.gov The stability and tunable electronic properties of metal-tpy complexes make them promising candidates for developing selective oxidation catalysts.

Table 2: General Conditions for Catalytic Sulfide Oxidation

| Catalyst System | Oxidant | Substrate | Product | Key Aspect | Reference |

|---|---|---|---|---|---|

| Dendritic Phosphomolybdate Hybrid | Hydrogen Peroxide (H₂O₂) | Various Sulfides | Sulfoxides or Sulfones | Selective oxidation by controlling reaction conditions. | mdpi.com |

| Mn₂ZnO₄ Spinel Nanoparticle | Hydrogen Peroxide (H₂O₂) | Aliphatic and Aromatic Sulfides | Sulfoxides | High selectivity for sulfoxide production. | jsynthchem.com |

| La₂O₃ | tert-Butyl hydroperoxide (t-BuOOH) | Alkyl Aryl Sulfides | Sulfoxides | High selectivity for the mono-oxygenated product. | rsc.org |

Note: This table represents general methodologies for sulfide oxidation, a reaction type for which 2,4,6-tripyridin-2-ylpyridine complexes are potential catalysts.

Heterogeneous Catalysis Utilizing 2,4,6-Tripyridin-2-ylpyridine-Based Materials

Metal-Organic Frameworks as Heterogeneous Catalysts

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters interconnected by organic ligands. The tunable porosity and high surface area of MOFs make them promising candidates for heterogeneous catalysis. In the context of polypyridyl ligands, compounds structurally related to 2,4,6-tripyridin-2-ylpyridine, such as 2,4,6-tris(4-pyridyl)-1,3,5-triazine, have been successfully employed as building blocks for the synthesis of catalytically active MOFs. These materials have demonstrated applications in areas like electrocatalysis for the oxygen reduction reaction.

While the incorporation of 2,4,6-tripyridin-2-ylpyridine itself into MOF structures for catalytic applications is not extensively documented in the current body of scientific literature, the principles established with analogous ligands suggest a strong potential for its use in this area. The multidentate nature of 2,4,6-tripyridin-2-ylpyridine would allow it to act as a robust linker, creating stable frameworks with catalytically active metal nodes. The specific coordination geometry of this ligand could lead to the formation of MOFs with unique topologies and pore environments, which are critical factors in determining catalytic selectivity and efficiency. Future research may explore the synthesis of such MOFs and their evaluation in various catalytic transformations.

Nanoparticle-Supported Catalytic Systems

The immobilization of homogeneous catalysts onto solid supports, such as nanoparticles, is a widely adopted strategy to combine the high activity and selectivity of molecular catalysts with the practical advantages of heterogeneous systems, including ease of separation and recyclability. In a notable application, a cobalt complex of a modified 2,4,6-tripyridin-2-ylpyridine (quaterpyridine) has been successfully immobilized on functionalized multi-walled carbon nanotubes (MWCNTs) to create a robust hybrid catalyst for the electrochemical reduction of carbon dioxide (CO₂) nih.gov.

In this system, the cobalt quaterpyridine complex was modified with a pyrene group, and the MWCNTs were functionalized with carboxyl or amide groups. This strategic functionalization facilitates strong catalyst-support interactions, which is crucial for enhancing catalytic activity and durability nih.gov. The carboxyl groups on the MWCNTs can effectively bind to the cobalt centers through axial coordination. This binding not only allows for a higher loading of the electroactive cobalt complex but also facilitates interfacial electron transfer and lowers the energy barrier for the CO₂ reduction reaction nih.gov.

The performance of this nanoparticle-supported catalyst was significantly improved compared to a hybrid catalyst without the carboxyl group functionalization. The strategically designed system demonstrated a 2.6-fold increase in the yield of carbon monoxide (CO) and a higher Faradaic efficiency of 97.5% at an overpotential of 423 mV nih.gov. These findings highlight the potential of using 2,4,6-tripyridin-2-ylpyridine metal complexes in nanoparticle-supported systems for important catalytic applications like CO₂ conversion.

| Catalyst System | Support Material | Catalytic Application | Key Performance Metrics |

| Cobalt Pyrene-Quaterpyridine Complex | Functionalized Multi-Walled Carbon Nanotubes (MWCNTs) | Electrochemical CO₂ Reduction | 2.6-fold increase in CO yield; 97.5% Faradaic efficiency at 423 mV overpotential |

Advanced Spectroscopic Techniques and Computational Research on 2,4,6 Tripyridin 2 Ylpyridine Systems

High-Resolution Spectroscopic Characterization Methods

A suite of sophisticated spectroscopic techniques is utilized to thoroughly characterize 2,4,6-tripyridin-2-ylpyridine systems, each providing a unique piece of the puzzle to form a comprehensive understanding of the molecule's identity and behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D 1H, 13C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 2,4,6-tripyridin-2-ylpyridine. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H and ¹³C NMR, are instrumental in mapping the connectivity and chemical environment of each atom within the molecule.

¹H NMR: The proton NMR spectrum of 2,4,6-tripyridin-2-ylpyridine displays a series of multiplets in the aromatic region, typically between 7.0 and 9.0 ppm. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, characteristic signals can be observed. The protons on the central pyridine (B92270) ring and the peripheral pyridine rings exhibit distinct chemical shifts due to their different electronic environments. For example, the ¹H NMR spectrum of a related compound, 2,4,6-triphenylpyridine (B1295210), shows signals in the aromatic region that help in its structural confirmation. researchgate.net Specific assignments are often confirmed using 2D NMR techniques like COSY (Correlation Spectroscopy), which reveals proton-proton coupling networks.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the pyridine rings are indicative of their position relative to the nitrogen atoms and the other rings. In CDCl₃, the carbon signals for the pyridine rings typically appear in the range of 120 to 160 ppm.

| Technique | Observed Chemical Shifts (ppm) and Multiplicity | Solvent |

| ¹H NMR | Aromatic protons typically resonate between 7.0 and 9.0 ppm. | CDCl₃ |

| ¹³C NMR | Pyridine carbon signals generally appear between 120 and 160 ppm. | CDCl₃ |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, offers valuable insights into the functional groups and bonding arrangements within 2,4,6-tripyridin-2-ylpyridine. These two methods are often used in conjunction as they provide complementary information based on different selection rules. spectroscopyonline.comcovalentmetrology.com

FT-IR Spectroscopy: The FT-IR spectrum of 2,4,6-tripyridin-2-ylpyridine is characterized by several key absorption bands. The C=N and C=C stretching vibrations within the pyridine rings typically appear in the 1400-1600 cm⁻¹ region. researchgate.netmsu.edu Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹. The specific positions and intensities of these bands can be influenced by the substitution pattern and intermolecular interactions. For instance, the FT-IR spectra of related aminopyrimidines show characteristic NH₂ stretching vibrations, which would be absent in 2,4,6-tripyridin-2-ylpyridine. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides information on the vibrational modes that involve a change in polarizability. For pyridinic systems, the ring breathing modes are often prominent in the Raman spectrum. The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. core.ac.uknipne.ro

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| C=N Stretch | 1400 - 1600 | FT-IR, Raman |

| C=C Stretch | 1400 - 1600 | FT-IR, Raman |

| Ring Breathing Modes | ~1000 | Raman |

Electronic Spectroscopy: UV-Visible Absorption and Emission Spectroscopy

Electronic spectroscopy, specifically UV-Visible absorption and emission (fluorescence) spectroscopy, is employed to probe the electronic transitions within the 2,4,6-tripyridin-2-ylpyridine molecule. These techniques are particularly useful for understanding the photophysical properties of the compound and its metal complexes.

UV-Visible Absorption Spectroscopy: The UV-Vis spectrum of 2,4,6-tripyridin-2-ylpyridine in solution typically exhibits intense absorption bands in the ultraviolet region. These absorptions are generally attributed to π→π* transitions within the aromatic pyridine rings. The exact position and intensity of these bands can be influenced by the solvent and the presence of metal ions. For example, coordination to a metal center can lead to the appearance of new charge-transfer bands.

Emission Spectroscopy: Upon excitation at an appropriate wavelength, 2,4,6-tripyridin-2-ylpyridine and its derivatives can exhibit fluorescence. The emission spectrum provides information about the energy of the excited state and the efficiency of the radiative decay process. The study of the emission properties is crucial for applications in areas such as luminescent materials. The electronic spectrum of related platinum(II) terpyridine complexes is significantly influenced by intermolecular stacking interactions. caltech.edu

Mass Spectrometry Techniques (e.g., LCMS, ESI-MS) for Molecular Characterization

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elemental composition of 2,4,6-tripyridin-2-ylpyridine. mtu.edu Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used. nih.govjfda-online.comnih.gov

ESI-MS: ESI is a soft ionization technique that allows for the analysis of intact molecules, typically by observing the protonated molecule [M+H]⁺. For 2,4,6-tripyridin-2-ylpyridine (C₂₀H₁₄N₄), the expected mass of the protonated molecule would be approximately 311.13 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental formula with high confidence. europa.eu